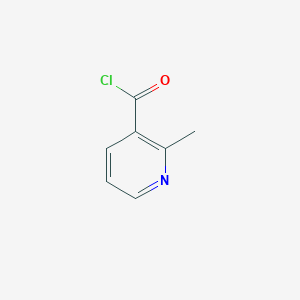
2-甲基吡啶-3-甲酰氯
描述
Synthesis Analysis
The synthesis of 2-methylpyridines, which could be precursors or related to 2-Methylpyridine-3-carbonyl chloride, has been demonstrated through a [3 + 2 + 1] annulation process involving aryl methyl ketoxime acetates and triethylamine, facilitated by I2 to trigger N-O bond cleavage, producing imine radicals and employing triethylamine as the carbon source for direct pyridine formation and methyl group introduction (Gao et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Methylpyridine-3-carbonyl chloride, like spin-crossover Iron(II) complexes bridged by imidazole-pyridine, demonstrates complex coordination geometries and interactions indicative of the structural versatility of pyridine derivatives (Nishi et al., 2010).
Chemical Reactions and Properties
2-Methylpyridine-3-carbonyl chloride's reactivity is highlighted by its involvement in the formation of coordination compounds, as seen in Co(II) complexes with 2-amino-methylpyridines, where it could potentially act as a ligand or reactive intermediate (Ahmadi et al., 2011).
Physical Properties Analysis
The physical properties of pyridine derivatives can be inferred from compounds like Ruthenium Nitrosyl Complexes, where the substitution and coordination environment can significantly influence the stability, reactivity, and physical characteristics of such molecules (Homanen et al., 1997).
Chemical Properties Analysis
The chemical properties of 2-Methylpyridine-3-carbonyl chloride can be related to its role in synthesis and reaction mechanisms, as seen in the synthesis of aromatic and benzylic carbon-hydrogen activation complexes, indicating its potential utility in complex organic transformations (Neve et al., 1991).
科学研究应用
肉碱分析的荧光标记: α,β-不饱和羰基化合物和带有 4-(二烷基氨基)苯基取代基的 2-甲基吡啶,包括 6-(4-氨基苯基)-3-氰基-4-[4-(二乙氨基)苯基]-2-甲基吡啶,已被用作肉碱定量分析的荧光标记试剂 (Nakaya 等,1996).
电催化应用: 在可见光照射下,通过还原二氧化碳和水光化学生成一氧化碳和氢的研究涉及在乙腈/水/三乙胺中使用 Ru(2,2'-联吡啶)(3) (2+) 和氯化钴(II),这与更广泛的 2-甲基吡啶类别有关 (Lehn & Ziessel,1982).
气溶胶中含氮有机化合物的形成: 丙烯醛与氨/铵离子的反应形成 3-甲基吡啶和其他化合物,证明了丙烯醛等 α, β-不饱和单羰基化合物在形成含氮的二次有机气溶胶 (SOA) 中的作用 (李等,2019).
3-氰基-2-甲基吡啶的合成: α,β-不饱和羰基化合物与乙腈和叔丁氧化钾的超声波辐照可以产生 3-氰基-2-甲基吡啶,展示了合成 2-甲基吡啶衍生物的方法 (柴田等,1988).
阴离子结合研究: 由涉及 2-甲基吡啶的反应合成的邻苯二甲酰胺衍生物已被研究其作为阴离子受体的潜力,特别是对于铬酸根阴离子 (卡迪尔等,2019).
过氧化氢的电催化合成: 源自离子液体 N-丁基-3-甲基吡啶二氰胺的介孔氮掺杂碳已被用作过氧化氢电化学合成的无金属催化剂,突出了其在可持续和廉价生产方法中的潜力 (费林格等,2012).
属性
IUPAC Name |
2-methylpyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBSZBKNIIWFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512585 | |
| Record name | 2-Methylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyridine-3-carbonyl chloride | |
CAS RN |
169229-06-5 | |
| Record name | 2-Methylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)


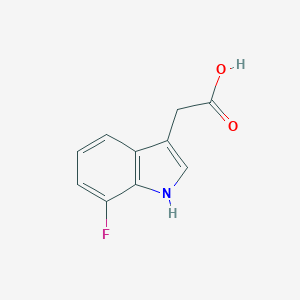
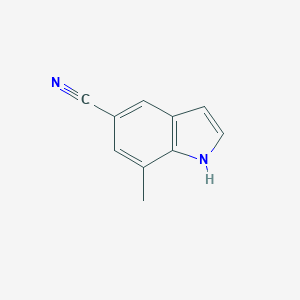
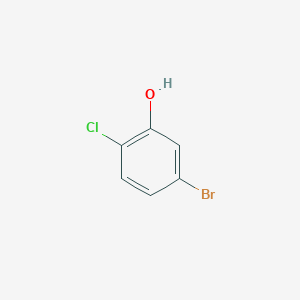
![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)

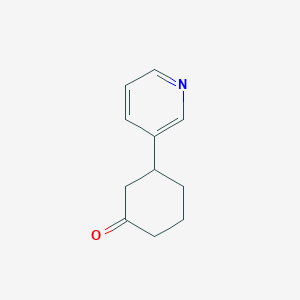
![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)



![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)